An In-depth Technical Guide to the Fundamental Properties of Oxidoboron Compounds
An In-depth Technical Guide to the Fundamental Properties of Oxidoboron Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidoboron compounds, characterized by the presence of a boron-oxygen bond, represent a versatile and increasingly important class of molecules in chemical synthesis, materials science, and medicine. Their unique electronic structure and reactivity have positioned them as critical building blocks in organic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. In the realm of drug development, the inherent Lewis acidity and ability to form reversible covalent bonds with biological nucleophiles have led to the successful development of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental properties of key oxidoboron compounds, including boronic acids, boronate esters, and boroxines, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their structure-activity relationships.
Core Properties of Oxidoboron Compounds
The chemistry of oxidoboron compounds is largely dictated by the electron-deficient nature of the boron atom, which typically possesses an empty p-orbital. This confers Lewis acidic properties, making them amenable to nucleophilic attack. The most common classes of oxidoboron compounds are boronic acids (R-B(OH)₂), their corresponding esters (R-B(OR')₂), and their cyclic anhydrides, boroxines ((RBO)₃).
Chemical Structure and Bonding
The boron atom in most oxidoboron compounds is sp² hybridized, resulting in a trigonal planar geometry. The C-B bond has low polarity, and while alkylboron compounds are generally stable, they are susceptible to oxidation.[1] The presence of hydroxyl or alkoxy groups on the boron atom significantly influences the compound's properties.
Table 1: Selected Bond Lengths and Angles of Representative Oxidoboron Compounds
| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |
| Phenylboronic acid | B-C | 1.565(3) | O-B-O | - | [1] |
| B-O | 1.371(7) | C-B-O | - | [1] | |
| Methylboronic acid | C-B | 1.55-1.59 | - | ~120 | [2] |
| B-O | 1.36-1.39 | - | ~120 | [2] | |
| Ethyl-substituted boroxine | B-O | 1.384 | - | - | |
| B-C | 1.565 | - | - | ||
| Phenyl-substituted boroxine | B-O | 1.386 | - | - | |
| B-C | 1.546 | - | - |
Lewis Acidity and pKa
A defining characteristic of boronic acids is their Lewis acidity. They can accept a pair of electrons from a Lewis base, a property that is fundamental to their biological activity and utility in sensors. The pKa of a boronic acid is a measure of its acidity and is significantly influenced by the nature of the organic substituent (R group). Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it. Arylboronic acids are typically more acidic than alkylboronic acids.[3]
Table 2: pKa Values of Selected Substituted Phenylboronic Acids
| Substituent (Position) | pKa | Reference |
| H | 8.83 | [4] |
| 4-Methoxy | 9.25 | [5] |
| 4-Chloro | 8.5 | [6] |
| 4-Trifluoromethyl | 7.9 | [7] |
| 3-Fluoro | 8.5 | [8] |
| 2-Fluoro | 8.7 | [7] |
| 4-Formyl | 7.9 | [5] |
| 2-((dimethylamino)methyl) | ~5.3 | [5] |
Factors Influencing Lewis Acidity of Boronic Acids
Caption: Factors that modulate the Lewis acidity of boronic acids.
Oxidoboron Compounds in Drug Development
The ability of the boron atom in oxidoboron compounds to form stable, yet reversible, covalent bonds with nucleophilic residues in biological targets, such as the serine in the active site of proteases, has been a cornerstone of their success in medicinal chemistry.[9] This has led to the development of several FDA-approved drugs.
Mechanism of Action: The Case of Tavaborole
Tavaborole is an oxaborole antifungal agent used for the topical treatment of onychomycosis. Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[5][10] Tavaborole traps the tRNALeu in the editing site of the enzyme, preventing the catalytic cycle and ultimately leading to fungal cell death.[10][11]
Caption: Mechanism of action of the antifungal drug tavaborole.
Table 3: Physicochemical Properties of Tavaborole
| Property | Value | Reference |
| Molecular Weight | 151.95 g/mol | [12] |
| Solubility in water | Slightly soluble | [10] |
| Melting Point | 132°C |
Structure-Activity Relationships (SAR)
The biological activity of boronic acid-based inhibitors is highly dependent on their structure. For dipeptidyl boronic acid proteasome inhibitors, for instance, bicyclic groups at the R¹ position, 3-F substituents at the R² position, and bulky aliphatic groups at the R³ position have been shown to be favorable for activity.[13]
Key Reactions and Experimental Protocols
Synthesis of Boronic Esters
Boronic esters, particularly pinacol esters, are widely used in organic synthesis due to their stability and ease of handling compared to the corresponding boronic acids.
Experimental Protocol: Synthesis of Isobutylboronic Acid Pinacol Ester
Materials:
-
Isobutylboronic acid (25.0 g, 245 mmol)
-
Pinacol (29.0 g, 245 mmol)
-
Magnesium sulfate (anhydrous, 44.3 g, 368 mmol)
-
Diethyl ether (anhydrous, 300 mL)
-
Pentane (700 mL)
-
Water (deionized)
Procedure:
-
To an oven-dried 1 L flask equipped with a magnetic stirrer, add isobutylboronic acid, pinacol, and magnesium sulfate.
-
Add anhydrous diethyl ether to the flask under an argon atmosphere.
-
Stir the resulting suspension at room temperature for 24 hours.
-
Filter the solids and concentrate the filtrate in vacuo.
-
Dissolve the crude material in pentane and wash with water (3 x 150 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude boronic ester by distillation (14 mmHg, 71 °C) to yield the final product as a colorless oil.[11]
Experimental Workflow: Synthesis and Purification of a Boronic Acid Pinacol Ester
Caption: Workflow for boronic acid pinacol ester synthesis.
Boroxine Formation
Boronic acids can undergo a reversible dehydration reaction to form cyclic trimers known as boroxines. This equilibrium is influenced by factors such as temperature, solvent, and the electronic nature of the substituents on the boronic acid. Electron-donating groups tend to favor boroxine formation.[6][14] The formation of boroxines is often an entropically driven process due to the release of water molecules.[14][15]
Table 4: Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines in CDCl₃ at 298 K
| Substituent (R) | Keq (M⁻²) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| OMe | 1.40 | -0.20 | 3.4 | 3.6 | [6][14] |
| Me | 0.45 | 0.48 | 3.4 | 2.9 | [6][14] |
| H | 0.32 | 0.67 | 3.4 | 2.7 | [6][14] |
| Cl | 0.14 | 1.16 | 4.2 | 3.0 | [6][14] |
| CO₂Me | 0.11 | 1.30 | 3.8 | 2.5 | [6][14] |
Experimental Protocol: Synthesis of Triphenylboroxine
Materials:
-
Phenylboronic acid
-
Toluene
Procedure:
-
A solution of phenylboronic acid in toluene is heated to reflux in a flask equipped with a Dean-Stark apparatus.
-
The reaction is continued until the theoretical amount of water is collected in the Dean-Stark trap.
-
The solvent is removed under reduced pressure to yield triphenylboroxine as a white solid.
Characterization of Oxidoboron Compounds
A variety of spectroscopic techniques are employed to characterize oxidoboron compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to elucidate the organic framework. ¹¹B NMR is particularly informative, as the chemical shift is sensitive to the coordination number and electronic environment of the boron atom. Tricoordinate boron (in boronic acids and esters) typically resonates at a lower field (δ 20-30 ppm), while tetracoordinate boron (in boronate anions) appears at a higher field (δ 5-15 ppm).[16][17]
-
Infrared (IR) Spectroscopy: The B-O stretching vibration is a characteristic feature in the IR spectra of oxidoboron compounds, typically appearing in the region of 1300-1400 cm⁻¹. The O-H stretching of the boronic acid hydroxyl groups is also readily identifiable.
-
X-ray Crystallography: This technique provides definitive structural information, including bond lengths, bond angles, and crystal packing.
Conclusion
Oxidoboron compounds possess a rich and diverse chemistry that has been harnessed for a wide range of applications. Their fundamental properties, particularly the Lewis acidity of the boron center and the reversible nature of B-O bond formation, are key to their utility. For researchers in drug development, a thorough understanding of the structure-property and structure-activity relationships of these compounds is crucial for the rational design of new therapeutic agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the synthesis, characterization, and application of this important class of molecules. As research in this field continues to expand, the potential for new discoveries and innovations based on the unique chemistry of oxidoboron compounds remains vast.
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